Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
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Overview
Description
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This specific compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The orientation of the thiazole ring towards the target site can be influenced by the substituents at positions 2 and 4 .
Biochemical Pathways
Thiazole derivatives have been reported to interact with various targets and induce biological effects . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity against multidrug-resistant strains .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can improve efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate
- 2-(2,3-anhydrofuranosyl)thiazole-4-carboxamide
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl group and thiazole ring make it particularly versatile for various applications, distinguishing it from other thiazole derivatives .
Properties
IUPAC Name |
ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-9(7-19-11)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBMDVYVDBQXJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252537 |
Source
|
Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172848-60-1 |
Source
|
Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172848-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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